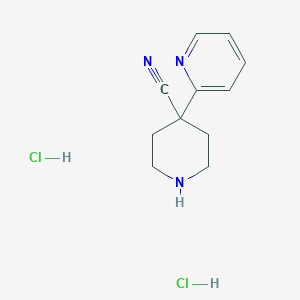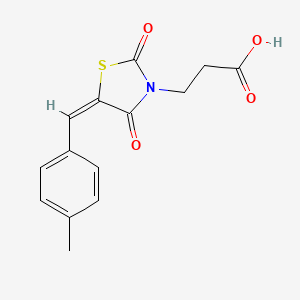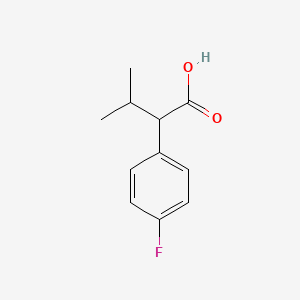
1,1-Diphenylguanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylguanidine (also known as DPG) is a white to cream-colored chalky powder with a bitter taste and slight odor . It is a complexing agent used in the detection of metals and organic bases and used as an accelerator in the vulcanization of rubber .
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
Molecular Structure Analysis
The molecular structure of 1,1-Diphenylguanidine is based on structures generated from information available in ECHA’s databases . It is an aromatic homomonocyclic compound .
Chemical Reactions Analysis
The thermal decomposition of 1,1-Diphenylguanidine was investigated by simultaneous TG/DSC-FTIR techniques under nonisothermal conditions . Online FTIR measurements illustrate that aniline is a major product of DPG decomposition .
Physical And Chemical Properties Analysis
Physical properties of 1,1-Diphenylguanidine include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .
科学的研究の応用
Synthesis of Guanidines
1,1-Diphenylguanidine;hydroiodide: is a key precursor in the synthesis of various guanidine derivatives. These derivatives are synthesized through reactions involving amines and activated guanidine precursors, followed by deprotection to yield the corresponding free guanidine . This process is crucial for creating compounds with a wide range of biological activities.
Biological Applications
Guanidine compounds, including those derived from 1,1-Diphenylguanidine;hydroiodide , have significant biological applications. They serve as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . These applications are vital in the development of new therapeutic agents.
Organocatalysis
Bicyclic guanidine-containing compounds, which can be synthesized from 1,1-Diphenylguanidine;hydroiodide , are known for their unique properties as superbases. They are used in organocatalysis, which is an essential technique in green chemistry for promoting chemical reactions in an environmentally friendly manner .
Detection of Metals and Organic Bases
1,1-Diphenylguanidine;hydroiodide: acts as a complexing agent in the detection of metals and organic bases. This application is particularly important in analytical chemistry, where precise detection and quantification of substances are required .
Vulcanization of Rubber
In the rubber industry, 1,1-Diphenylguanidine;hydroiodide is utilized as an accelerator in the vulcanization process. This enhances the elasticity and strength of rubber products, making it a critical component in manufacturing durable rubber materials .
Dermatological Sensitizer and Allergen
This compound is also recognized for its role as a dermatological sensitizer and allergen. It is used in clinical patch tests to identify sensitivity, which is crucial for diagnosing allergic contact dermatitis .
Safety and Hazards
将来の方向性
Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants . Another area of interest could be the exploration and development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions .
特性
IUPAC Name |
1,1-diphenylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJHFUZXBVZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylguanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)
